B1579153 CBT-1

CBT-1

カタログ番号 B1579153
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.

科学的研究の応用

  • Applications in Mood Disorders : CBT has been a front-line treatment for mood disorders, such as depression, for over 30 years. It's effective in regulating affect and reducing symptoms in patients with depression. Recent neuroimaging studies show brain changes associated with effective CBT, providing insights into the brain-mind relationship and informing clinical choices (Zaretsky, Segal, & Fefergrad, 2007).

  • Effectiveness for Treatment-Resistant Schizophrenia : CBT has been found useful in reducing symptoms and distress in patients with treatment-resistant schizophrenia, even when conducted by novice therapists under supervision (Ng, Hui, & Pau, 2008).

  • Wide-Ranging Efficacy : A comprehensive review of meta-analyses demonstrated strong support for the efficacy of CBT across various disorders, including anxiety, somatoform disorders, bulimia, and stress, suggesting its versatility as a therapeutic approach (Hofmann et al., 2012).

  • Genetic Factors in CBT Response : Studies indicate that genetic factors, like the serotonin transporter gene promoter region (5HTTLPR), can influence the response to CBT, particularly in children with anxiety disorders (Eley et al., 2011).

  • CBT for Generalized Anxiety Disorder : CBT has been shown to be effective in treating Generalized Anxiety Disorder (GAD), with improvements in worry and efficacy comparable to pharmaceutical treatments (Borza, 2017).

  • Global Research on Schizophrenia : Bibliometric analysis shows a growing interest and high-quality research in CBT for schizophrenia, with key topics including randomized controlled trials, meta-analysis, and quality of life improvements (Fei et al., 2021).

  • Effectiveness for Severe Mental Disorders : Efforts to adapt CBT for more severe mental disorders, including schizophrenia and chronic mood disorders, show promising results, especially when combined with pharmacotherapy (Thase, Kingdon, & Turkington, 2014).

  • CBT with Youth : CBT is extensively researched for children and adolescents, showing strong support for treating internalizing disorders like anxiety and depression, and moderate support for externalizing disorders such as ADHD and conduct disorder (Southam-Gerow & Kendall, 2000).

  • CBT for Social Anxiety Disorder : Studies confirm the efficacy of CBT in treating social anxiety disorder, with a focus on both short-term and long-term outcomes, and potential combinations with pharmacologic approaches (Heimberg, 2002).

  • Experimental Psychopathology Contributions : Experimental psychopathology research has advanced CBT, particularly in identifying key mechanisms and integrating diverse approaches for more effective interventions (Ouimet, Dixon-Luinenburg, & Rooyakkers, 2020).

特性

製品名

CBT-1

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CBT1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。